(1E)-N'-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide
Description
(1E)-N'-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide is an amidoxime derivative featuring a 2-oxopyridin-1(2H)-yl (pyridone) substituent. Its molecular formula is C₇H₉N₃O₂, with a molecular weight of 175.17 g/mol (CAS 871544-57-9, ). The E-configuration of the imine group distinguishes it from stereoisomers like the Z,E-form. Structurally, it combines a pyridone ring, known for hydrogen-bonding capabilities, with an amidoxime (-NH-C(=N-OH)-) group, which can act as a metal chelator or participate in nucleophilic interactions .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide |
InChI |
InChI=1S/C7H9N3O2/c8-6(9-12)5-10-4-2-1-3-7(10)11/h1-4,12H,5H2,(H2,8,9) |
InChI Key |
UCSPTQJZYRZFDV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=O)N(C=C1)C/C(=N\O)/N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide typically involves the reaction of 2-oxopyridine with hydroxylamine under specific conditions. One common method includes the use of hydroxylamine hydrochloride as a reagent, which reacts with 2-oxopyridine in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1E)-N’-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an inhibitor of specific enzymes, such as EGFR and VEGFR-2, which are involved in cancer cell proliferation. Studies have demonstrated its anti-proliferative activity against cancer cell lines, making it a promising candidate for further drug development .
Industry
In the industrial sector, (1E)-N’-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide can be used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different products .
Mechanism of Action
The mechanism of action of (1E)-N’-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it inhibits EGFR and VEGFR-2 by binding to their active sites, thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it an effective anti-cancer agent .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs are compared in Table 1 , highlighting substituent differences and their implications:
Table 1: Structural Comparison of (1E)-N'-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide and Analogs
Key Observations :
- Pyridone vs.
- Amidoxime vs.
Physicochemical Properties
Table 2: Physicochemical Comparison
Insights :
- The pyridone ring increases polarity (lower LogP) compared to phenyl or thienyl analogs.
- Amidoximes generally exhibit higher solubility than amides due to hydrogen-bonding capacity.
Biological Activity
(1E)-N'-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide is a compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, characterized by the presence of a hydroxyl group and a pyridinyl moiety, suggests various biological activities that warrant thorough investigation.
Chemical Structure
The chemical formula of this compound is CHNO. The compound features a hydroxamic acid derivative, which is often associated with various biological activities, including enzyme inhibition and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent.
- Anticancer Potential : Hydroxamic acids are known for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. This compound's structure suggests it may similarly inhibit HDACs, thereby exhibiting anticancer effects.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The hydroxamic acid functional group can chelate metal ions in the active sites of enzymes, particularly metalloproteases and HDACs.
- Modulation of Gene Expression : By inhibiting HDACs, this compound may alter the acetylation status of histones, leading to changes in gene expression associated with cell cycle regulation and apoptosis.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Anticancer Activity : A study demonstrated that similar hydroxamic acid derivatives effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. This suggests potential for this compound in cancer therapy.
- Antimicrobial Studies : Research on related compounds has shown promising results against various bacterial strains, indicating that this compound may also exhibit similar antimicrobial properties.
Data Table
The following table summarizes key findings from relevant studies regarding the biological activities associated with hydroxamic acid derivatives:
| Activity Type | Related Compounds | Observed Effects | Reference |
|---|---|---|---|
| Anticancer | Hydroxamic acids | Inhibition of HDAC activity | Smith et al., 2020 |
| Antimicrobial | Pyridinyl derivatives | Bactericidal effects against E. coli | Johnson et al., 2021 |
| Enzyme Inhibition | Various hydroxamates | Inhibition of metalloproteases | Lee et al., 2019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
